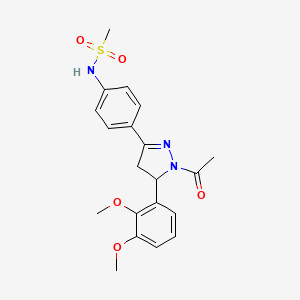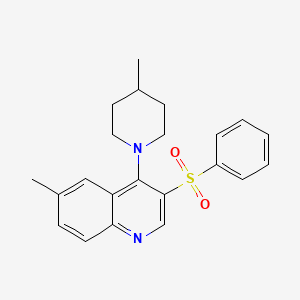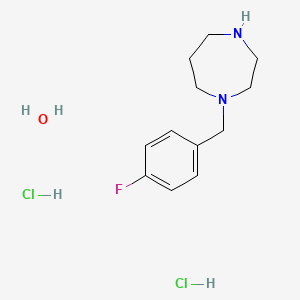
1-(4-氟苄基)-1,4-二氮杂环庚烷二盐酸盐水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is a chemical compound with the molecular formula C12H17FN2·2HCl·H2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorobenzyl group adds unique properties to this compound, making it of interest in various scientific fields.
科学研究应用
1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds, such as 4-(4-fluorobenzyl)piperidine, have been found to interact with beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process implicated in neurodegenerative diseases .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to downstream effects .
Biochemical Pathways
If the compound does indeed target beta-secretase 1, it could potentially influence the amyloidogenic pathway, which is involved in the pathogenesis of alzheimer’s disease .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
If the compound does indeed target beta-secretase 1, it could potentially reduce the production of beta-amyloid peptide, thereby mitigating the pathological processes associated with alzheimer’s disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate typically involves the reaction of 4-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the dihydrochloride hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include additional techniques such as column chromatography to achieve high purity levels.
化学反应分析
Types of Reactions
1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
相似化合物的比较
Similar Compounds
- 1-(4-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate
- 1-(4-Fluorobenzyl)homopiperazine dihydrochloride hydrate
- 1-(4-Fluorobenzyl)piperidine dihydrochloride hydrate
Uniqueness
1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties compared to its six-membered piperidine and piperazine analogs
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,4-diazepane;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH.H2O/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;;;/h2-5,14H,1,6-10H2;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBWGCPXUOYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)F.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
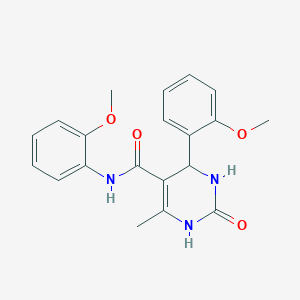
![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/new.no-structure.jpg)
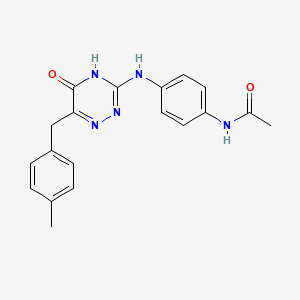
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2449734.png)

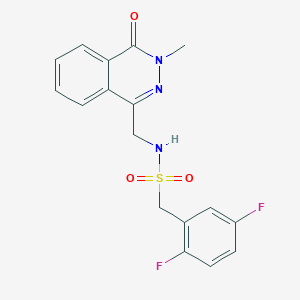

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2449742.png)
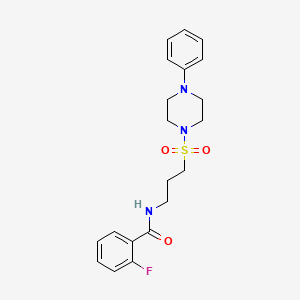
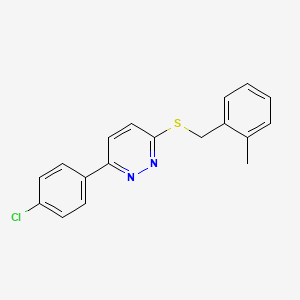
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2449746.png)
![3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2449748.png)
